molecular formula C8H5F3N2 B1453712 3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1048914-02-8

3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B1453712
M. Wt: 186.13 g/mol
InChI Key: AOXNOOYKQDKKFU-UHFFFAOYSA-N
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Description

3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine, or 3-E-5-TFMP, is a heterocyclic amine compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is a versatile building block for the synthesis of various compounds and is used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other compounds. 3-E-5-TFMP has been studied extensively in the past decades and has been found to have a wide range of biological and physiological effects.

Scientific Research Applications

Anticancer Activity

A notable application of derivatives of 3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine is in anticancer research. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to exhibit promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancers at micro molar concentration (Chavva et al., 2013). This indicates the potential of these compounds as anticancer agents.

Synthesis of Novel Derivatives

The compound has been used in the synthesis of various novel derivatives with potential biological activity. For instance, new methods for synthesizing N-substituted 4-trifluoromethyl-5-(alkan-1-ol)-pyridin-2(1H)-imines have been developed, showcasing the versatility of the compound in creating diverse chemical structures (Marangoni et al., 2017).

Antitumor Activity

Research has also focused on synthesizing novel pyridine derivatives bearing different heterocyclic rings to study their effect on tumor cell lines. These studies have found that certain derivatives show higher antitumor activity than conventional drugs like doxorubicin, suggesting their potential as effective antitumor agents (Hafez & El-Gazzar, 2020).

Chemical Reactions and Synthesis Techniques

The compound has also been involved in studies of nucleophilic displacement in 2-chloro(trifluoromethyl)pyridines with amines and ammonia, contributing to a better understanding of chemical reactions involving trifluoromethyl groups and their synthetic applications (Dunn, 1999).

Investigation in Organic Synthesis

Additionally, it has been used to explore the effect of Bronsted acids and bases, and Lewis acid (Sn(2+)) on the regiochemistry of reactions involving trifluoromethyl-β-diketones, which is significant in the field of organic synthesis (De Rosa et al., 2015).

properties

IUPAC Name

3-ethynyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c1-2-5-3-6(8(9,10)11)4-13-7(5)12/h1,3-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXNOOYKQDKKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CC(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652735
Record name 3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine

CAS RN

1048914-02-8
Record name 3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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